molecular formula C19H18O3 B14150119 3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one CAS No. 89059-49-4

3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one

Cat. No.: B14150119
CAS No.: 89059-49-4
M. Wt: 294.3 g/mol
InChI Key: MWYFDOFPXVZMIP-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one is an organic compound with a complex structure that includes both phenyl and cyclohexenone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one typically involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one is unique due to its combination of phenyl, methoxy, and cyclohexenone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

89059-49-4

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-(2-hydroxy-4-methoxyphenyl)-5-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C19H18O3/c1-22-17-7-8-18(19(21)12-17)15-9-14(10-16(20)11-15)13-5-3-2-4-6-13/h2-8,11-12,14,21H,9-10H2,1H3

InChI Key

MWYFDOFPXVZMIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)CC(C2)C3=CC=CC=C3)O

Origin of Product

United States

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